molecular formula C19H23N5O B11676273 2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide

2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide

Cat. No.: B11676273
M. Wt: 337.4 g/mol
InChI Key: NATOGFUQGXPNGR-STZFKDTASA-N
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Description

2-(4-Benzylpiperazin-1-yl)-N’-[(Z)-(pyridin-4-yl)methylidene]acetohydrazide is a complex organic compound that features a piperazine ring substituted with a benzyl group and a hydrazide moiety linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-N’-[(Z)-(pyridin-4-yl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.

    Acetohydrazide Formation: The next step involves the reaction of 4-benzylpiperazine with acetic anhydride to form 2-(4-benzylpiperazin-1-yl)acetohydrazide.

    Condensation Reaction: Finally, the acetohydrazide is reacted with pyridine-4-carbaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-N’-[(Z)-(pyridin-4-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-N’-[(Z)-(pyridin-4-yl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-N’-[(Z)-(pyridin-4-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperazine: A simpler analog without the hydrazide and pyridine moieties.

    Pyridine-4-carbaldehyde: A precursor used in the synthesis of the target compound.

    2-(4-Benzylpiperazin-1-yl)acetohydrazide: An intermediate in the synthesis of the target compound.

Uniqueness

2-(4-Benzylpiperazin-1-yl)-N’-[(Z)-(pyridin-4-yl)methylidene]acetohydrazide is unique due to its combination of a piperazine ring, benzyl group, hydrazide moiety, and pyridine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C19H23N5O/c25-19(22-21-14-17-6-8-20-9-7-17)16-24-12-10-23(11-13-24)15-18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2,(H,22,25)/b21-14-

InChI Key

NATOGFUQGXPNGR-STZFKDTASA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C\C3=CC=NC=C3

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=NC=C3

Origin of Product

United States

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